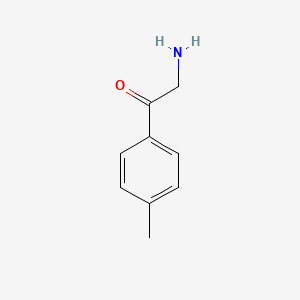

2-Amino-1-(p-tolyl)ethanone

Overview

Description

2-Amino-1-(p-tolyl)ethanone is an organic compound with the molecular formula C9H11NO It is a derivative of toluene, featuring an amino group and a ketone group attached to a benzene ring

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-1-(p-tolyl)ethanone may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of changes in cellular function.

Biochemical Pathways

Indole derivatives, which are structurally similar, have been found to affect a wide range of biochemical pathways

Result of Action

Similar compounds have shown a broad spectrum of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Biochemical Analysis

Cellular Effects

2-Amino-1-(p-tolyl)ethanone has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in cellular behavior, which are essential for understanding its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can form oximes and hydrazones through reactions with hydroxylamine and hydrazine

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that the compound can undergo various reactions, which may affect its stability and activity over time . Understanding these temporal effects is essential for its application in research and development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies on similar compounds have shown that dosage plays a crucial role in determining the compound’s efficacy and safety . Understanding these dosage effects is vital for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The regulation of these pathways is essential for maintaining cellular homeostasis and understanding the compound’s role in metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these processes is crucial for its potential therapeutic applications and its role in cellular function.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(p-tolyl)ethanone can be achieved through several methods. One common approach involves the reaction of p-toluidine with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalytic methods may be employed to optimize the reaction conditions and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(p-tolyl)ethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Secondary alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Amino-1-(p-tolyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

2-Aminoacetophenone: Similar structure but with a phenyl group instead of a p-tolyl group.

4-Aminoacetophenone: Similar structure but with an amino group at the para position of the phenyl ring.

2-Amino-1-phenylethanone: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness: 2-Amino-1-(p-tolyl)ethanone is unique due to the presence of the p-tolyl group, which can influence its reactivity and interactions with other molecules

Biological Activity

2-Amino-1-(p-tolyl)ethanone, also known as p-tolylacetone, is an organic compound characterized by its amino and ketone functional groups. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₁NO

- Molecular Weight : 151.19 g/mol

- Structure : The compound features a p-tolyl group (para-substituted methylphenyl) attached to an ethanone backbone.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can participate in hydrogen bonding and ionic interactions, while the ketone group may facilitate the formation of stable complexes with metal ions, influencing enzymatic activities.

Key Mechanisms:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, which can lead to altered metabolic pathways.

- Cell Signaling : It may influence cellular signaling pathways by interacting with membrane receptors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibits potent cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.4 |

| Cisplatin | MDA-MB-231 | 31.5 |

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress-induced neuronal damage in vitro, indicating potential applications in neurodegenerative diseases .

Study on Anticancer Activity

A study conducted by researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The results indicated that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to the parent compound. Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Antimicrobial Efficacy Assessment

In another case study focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial and fungal pathogens. The results demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Properties

IUPAC Name |

2-amino-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFAHIJREMQVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328409 | |

| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69872-37-3 | |

| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.